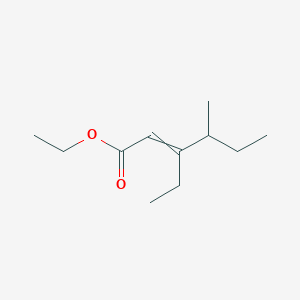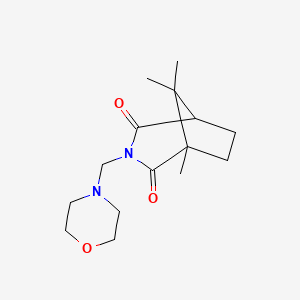![molecular formula C27H26N4O B14172444 2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole CAS No. 326610-74-6](/img/structure/B14172444.png)
2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a morpholine ring, and an imidazo[1,2-a]benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The biphenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the morpholine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The precise pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yl)-2-methyl-2-morpholinopropan-1-one
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and a broad range of research applications.
Eigenschaften
CAS-Nummer |
326610-74-6 |
|---|---|
Molekularformel |
C27H26N4O |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-[2-[2-(4-phenylphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine |
InChI |
InChI=1S/C27H26N4O/c1-2-6-21(7-3-1)22-10-12-23(13-11-22)24-20-31-26-9-5-4-8-25(26)30(27(31)28-24)15-14-29-16-18-32-19-17-29/h1-13,20H,14-19H2 |
InChI-Schlüssel |
WDTBSLLEZWATIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)



![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)



![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)


![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)

